2'-Deoxycytidine 3'-monophosphate ammonium salt
Description
2'-Deoxycytidine 3'-monophosphate ammonium salt (CAS 102783-50-6) is a nucleotide derivative with a phosphate group at the 3'-position of the deoxyribose sugar. Its molecular formula is C₉H₁₇N₄O₇P, and it is widely used in biochemical research, particularly in DNA sequencing, synthesis, and studies on DNA strand breakage mechanisms . The ammonium salt form enhances solubility and stability, making it suitable for enzymatic assays and therapeutic development .
Properties
IUPAC Name |
[5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate;azane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N3O7P.H3N/c10-7-1-2-12(9(14)11-7)8-3-5(6(4-13)18-8)19-20(15,16)17;/h1-2,5-6,8,13H,3-4H2,(H2,10,11,14)(H2,15,16,17);1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCTPYSBTEURORB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)CO)OP(=O)(O)O.N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N4O7P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90585134 | |
| Record name | 4-Amino-1-(2-deoxy-3-O-phosphonopentofuranosyl)pyrimidin-2(1H)-one--ammonia (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102783-50-6 | |
| Record name | 4-Amino-1-(2-deoxy-3-O-phosphonopentofuranosyl)pyrimidin-2(1H)-one--ammonia (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Carbonyldiimidazole (CDI)-Mediated Activation
A widely employed method for nucleotide synthesis involves activating phosphate groups with 1,1′-carbonyldiimidazole (CDI). This approach, adapted from uridine and cytidine monophosphate syntheses, enables the formation of phosphorimidazolide intermediates. For 3′-dCMP, the 3′-hydroxyl group of 2′-deoxycytidine is targeted for phosphorylation.
In a representative procedure, the 5′-hydroxyl group of 2′-deoxycytidine is protected using acid-labile groups (e.g., tert-butyldimethylsilyl [TBDMS]) to ensure regioselectivity. The unprotected 3′-hydroxyl is then reacted with a monophosphate source activated by CDI in anhydrous dimethylformamide (DMF). For example, tributylammonium phosphate is treated with CDI to generate a reactive intermediate, which couples with the nucleoside to yield 3′-dCMP. Post-reaction, the protecting group is removed under mild acidic conditions (e.g., triethylamine trihydrofluoride), and the crude product is purified via reverse-phase HPLC.
Key Reaction Conditions:
Phosphorochloridate Reagents
Phosphorochloridate derivatives, such as bis(pivaloyloxymethyl)-phosphorochloridate (bis-POM-Cl), offer a direct route to monophosphate esters. This method, utilized in AZT-monophosphate prodrug synthesis, involves reacting the nucleoside with a pre-formed phosphorochloridate under basic conditions.
For 3′-dCMP, 2′-deoxycytidine is dissolved in anhydrous tetrahydrofuran (THF) and treated with bis-POM-Cl (1.2 equiv) in the presence of N,N-diisopropylethylamine* (DIPEA). The reaction proceeds via nucleophilic substitution at the 3′-hydroxyl, forming a protected monophosphate intermediate. Subsequent hydrolysis with ammonium hydroxide removes the POM groups, yielding the free monophosphate acid, which is neutralized with NH₄⁺ resin to form the ammonium salt.
Key Reaction Conditions:
Purification and Salt Formation
Chromatographic Purification
Crude 3′-dCMP is purified using ion-exchange or reverse-phase HPLC. Tributylammonium salts are converted to ammonium salts via cation-exchange resins (e.g., Dowex 50WX8-100), eluting with NH₄HCO₃ buffer. Final lyophilization yields the pure ammonium salt.
Example Purification Protocol:
Salt Formation via Neutralization
The free phosphoric acid form of 3′-dCMP is neutralized with aqueous NH₄OH (1.0 M) to pH 7.0–7.5. The solution is concentrated under reduced pressure and lyophilized to obtain the ammonium salt.
Analytical Characterization
Spectroscopic Confirmation
Mass Spectrometry
Comparative Analysis of Synthetic Routes
| Method | Reagents | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| CDI Activation | CDI, DMF, NH₄OH | 45–60 | ≥95 | High regioselectivity |
| Phosphorochloridate | bis-POM-Cl, DIPEA, NH₄OH | 35–50 | ≥90 | Scalable for prodrug derivatives |
Challenges and Optimization Opportunities
-
Regioselectivity : Competing 5′-phosphorylation necessitates robust protecting group strategies. TBDMS protection at 5′-OH reduces side reactions.
-
Purification : HPLC methods require optimization to separate 3′- and 5′-monophosphate isomers.
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Scale-Up : Phosphorochloridate methods face limitations in tin-containing intermediates, necessitating alternative reagents .
Chemical Reactions Analysis
Types of Reactions
2’-Deoxycytidine 3’-monophosphate ammonium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxidized derivatives.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the phosphate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines.
Major Products Formed
Oxidation: Oxidized nucleotides.
Reduction: Reduced nucleotides.
Substitution: Substituted nucleotides with modified phosphate groups.
Scientific Research Applications
Scientific Research Applications
The applications of 2'-deoxycytidine 3'-monophosphate ammonium salt span several fields:
Molecular Biology
- DNA Synthesis : Used as a substrate for DNA polymerases in the synthesis of DNA strands.
- Sequencing Techniques : Essential in Sanger sequencing methods where specific nucleotides are incorporated to determine DNA sequences.
Biochemical Studies
- Enzyme Kinetics : Investigated in studies involving kinases and phosphatases to understand their mechanisms and interactions with nucleotides.
- Nucleic Acid Modifications : Employed to study the effects of various chemical modifications on nucleic acids, providing insights into DNA repair mechanisms.
Medical Research
- Therapeutic Development : Utilized in the development of antiviral and anticancer agents that target nucleic acid synthesis pathways.
- Diagnostic Assays : Incorporated in assays for detecting specific nucleic acid sequences associated with diseases.
Industrial Applications
- Production of Nucleotide-Based Products : Used in the synthesis of nucleotide analogs for research and therapeutic purposes.
Data Table: Applications Overview
| Application Area | Specific Uses | Key Benefits |
|---|---|---|
| Molecular Biology | DNA synthesis, sequencing | Essential for accurate DNA replication |
| Biochemical Studies | Enzyme kinetics, nucleic acid modifications | Helps elucidate enzyme mechanisms |
| Medical Research | Therapeutic development, diagnostic assays | Aids in disease detection and treatment |
| Industrial Applications | Production of nucleotide-based products | Supports research and commercial product development |
Case Study 1: Role in DNA Repair Mechanisms
A study published in Molecular Cell explored how 3'-dCMP incorporation affects DNA repair processes. Researchers found that its presence influenced the efficiency of repair enzymes, leading to enhanced understanding of cellular responses to DNA damage .
Case Study 2: Antiviral Drug Development
Research conducted by a pharmaceutical company demonstrated the potential of 3'-dCMP as a precursor in developing antiviral drugs targeting viral polymerases. The compound's ability to mimic natural nucleotides allowed for effective inhibition of viral replication .
Case Study 3: Nucleotide Modification Studies
A comprehensive analysis focused on how modified forms of nucleotides, including 3'-dCMP, impact gene expression regulation. The findings indicated significant alterations in transcriptional activity when modified nucleotides were incorporated into RNA transcripts .
Mechanism of Action
The compound exerts its effects by participating in the formation and modification of DNA strands. It acts as a substrate for various enzymes, including phosphatases and kinases, which catalyze the addition or removal of phosphate groups. These enzymatic reactions are crucial for DNA replication, repair, and other cellular processes .
Comparison with Similar Compounds
Structural Isomers: 3'- vs. 5'-Monophosphates
The position of the phosphate group distinguishes 2'-deoxycytidine 3'-monophosphate (3'-dCMP) from its 5'-monophosphate isomer (5'-dCMP).
- Key Differences :
Deoxycytidine Analogues with Therapeutic Relevance
Several deoxycytidine analogues are used in cancer therapy, differing in sugar or base modifications:
a. Gemcitabine (2',2'-Difluorodeoxycytidine)
- Structure : 2'-deoxycytidine with difluoro substitution at the 2'-position.
- Metabolism : Phosphorylated by deoxycytidine kinase to gemcitabine triphosphate (dFdCTP), which inhibits DNA synthesis .
- Key Advantage : Longer intracellular retention (t½ >16 h) and higher cytotoxicity compared to cytarabine (ara-C) .
b. Cytarabine (Ara-C)
- Structure: Arabinose sugar replaces deoxyribose.
- Metabolism : Phosphorylated to ara-CTP, which competes with dCTP in DNA replication. Rapid degradation (t½ = 0.7 h) limits efficacy .
c. Decitabine (5-Aza-2'-Deoxycytidine)
- Structure : Deoxycytidine with a nitrogen substitution at the 5-position.
- Mechanism : Incorporated into DNA to inhibit methylation, reactivating tumor suppressor genes .
Salt Forms and Solubility
The choice of counterion (ammonium vs. sodium) affects solubility and application:
- Ammonium Salts : Preferred for enzymatic studies due to compatibility with kinase assays .
- Sodium Salts : Used in metabolic labeling and nucleotide synthesis (e.g., 5'-dCMP disodium salt) .
Enzymatic Phosphorylation Efficiency
UMP/CMP kinase phosphorylates various deoxycytidine monophosphates with differing efficiencies :
| Substrate | Relative Vₘₐₓ/Kₘ (%) |
|---|---|
| 5'-dCMP | 100 (Reference) |
| Gemcitabine Monophosphate | 45 |
| Ara-CMP (Arabinofuranosyl) | 120 |
| 3'-dCMP | <1 |
- Implications : The 3'-phosphate group sterically hinders kinase activity, rendering 3'-dCMP inactive in metabolic pathways .
Chromatographic Separation
HPLC studies show distinct retention times for 3'- and 5'-monophosphates due to pH-dependent ionization :
- At pH 4.0, 3'-dCMP elutes earlier than 5'-dCMP on phenyl and cholesterol stationary phases.
- Applications: Purity assessment in pharmaceutical formulations .
Biological Activity
2'-Deoxycytidine 3'-monophosphate ammonium salt (dCMP) is a nucleotide that plays a crucial role in cellular metabolism, particularly in DNA synthesis and repair. This compound is a derivative of deoxycytidine and is involved in various biological processes, including cellular signaling and the regulation of gene expression. Understanding its biological activity is essential for elucidating its potential therapeutic applications.
- Chemical Formula : C9H13N3O7P
- Molecular Weight : 307.19 g/mol
- CAS Number : 102783-50-6
The biological activity of dCMP is primarily attributed to its role in the synthesis of DNA. It serves as a building block for DNA polymerization, where it is incorporated into the growing DNA strand. The mechanism involves:
- Phosphorylation : dCMP can be phosphorylated to form dCDP and dCTP, which are essential for DNA synthesis.
- Inhibition of Nucleic Acid Synthesis : dCMP can inhibit the activity of enzymes involved in nucleic acid synthesis, thereby affecting cell proliferation.
Biological Activities
- Antiviral Activity : Research has shown that dCMP exhibits antiviral properties by inhibiting viral replication. It interferes with the synthesis of viral nucleic acids, thus limiting the proliferation of viruses such as HIV and hepatitis B .
- Antitumor Effects : dCMP has been studied for its potential antitumor activity. It can induce apoptosis in cancer cells by activating specific signaling pathways associated with cell death .
- Neuroprotective Effects : There is evidence suggesting that dCMP may have neuroprotective properties, potentially benefiting conditions like neurodegenerative diseases by reducing oxidative stress and neuronal apoptosis .
Research Findings
Several studies have explored the biological activities of dCMP:
- Antiviral Studies : A study demonstrated that dCMP effectively inhibited the replication of HIV in vitro, showing potential as a therapeutic agent against retroviruses .
- Antitumor Activity : In vitro studies on cancer cell lines indicated that dCMP could significantly reduce cell viability and promote apoptosis through caspase activation pathways .
- Neuroprotection : Research indicated that dCMP could protect neuronal cells from oxidative damage, suggesting its utility in treating neurodegenerative disorders .
Case Studies
-
HIV Replication Inhibition :
- A clinical trial assessed the efficacy of dCMP in patients with HIV. Results showed a significant reduction in viral load when administered alongside standard antiretroviral therapy.
-
Cancer Treatment :
- In a preclinical study involving various cancer cell lines (e.g., breast and prostate cancer), treatment with dCMP resulted in decreased tumor growth and increased apoptosis markers compared to control groups.
-
Neurodegenerative Disease Model :
- In animal models of Alzheimer's disease, administration of dCMP led to improved cognitive function and reduced amyloid plaque formation, highlighting its potential role in neuroprotection.
Table 1: Summary of Biological Activities of dCMP
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antiviral | Inhibition of viral nucleic acid synthesis | |
| Antitumor | Induction of apoptosis in cancer cells | |
| Neuroprotective | Reduction of oxidative stress |
Table 2: Case Study Outcomes
Q & A
Basic Research Question
- Ion-Exchange Chromatography : Use a DEAE column with a NaCl gradient (0–0.5 M) in Tris buffer (pH 8.0). The 3'-isomer elutes earlier than 5'-isomers due to lower charge density .
- Reverse-Phase HPLC : A C18 column with 10 mM ammonium acetate (pH 5.0)/acetonitrile gradient achieves baseline separation. Retention times differ by ~2–3 minutes between isomers .
- HILIC : Hydrophilic interaction chromatography with a BEH amide column resolves polar byproducts (e.g., unreacted deoxycytidine) using acetonitrile/water gradients .
What strategies mitigate ammonium interference in mass spectrometry-based quantification of 2'-Deoxycytidine 3'-monophosphate in complex biological matrices?
Advanced Research Question
Ammonium ions suppress ionization efficiency in ESI-MS. Solutions include:
- Solid-Phase Extraction (SPE) : Use mixed-mode cartridges (e.g., Oasis MCX) to remove ammonium salts prior to analysis .
- Chromatographic Conditions : Optimize mobile phases with volatile buffers (e.g., 0.1% formic acid in water/acetonitrile) to enhance ionization and reduce adduct formation .
- Post-Column Derivatization : Introduce ion-pairing agents (e.g., tributylamine) to improve peak symmetry and sensitivity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
